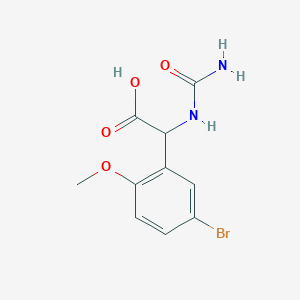

2-(5-bromo-2-methoxyphenyl)-2-(carbamoylamino)acetic acid

Description

Properties

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-2-(carbamoylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O4/c1-17-7-3-2-5(11)4-6(7)8(9(14)15)13-10(12)16/h2-4,8H,1H3,(H,14,15)(H3,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBGEKSXHBGQNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-methoxyphenyl)-2-(carbamoylamino)acetic acid typically involves multiple steps. One common route starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to acetylation and subsequent deacetylation to yield the desired brominated phenol . The final step involves the reaction of this intermediate with urea and chloroacetic acid under controlled conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-methoxyphenyl)-2-(carbamoylamino)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide in the presence of water or acids.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Halogenation using bromine and iron powder as a catalyst.

Major Products

Oxidation: Tris(5-bromo-2-methoxyphenyl)antimony oxide.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.

- Mechanism : Induction of apoptosis via mitochondrial pathways.

- Case Study : A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent anticancer activity.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes.

- Mechanism : Inhibition of cyclooxygenase (COX) enzymes.

- Research Findings : Compounds structurally related to this acid have been shown to reduce inflammation markers in vitro, suggesting its potential in treating inflammatory diseases.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects against various pathogens.

- Mechanism : Disruption of bacterial cell wall synthesis.

- Research Findings : Preliminary studies indicate that derivatives may exhibit activity against Gram-positive and Gram-negative bacteria, although specific data on this compound is limited.

Data Table of Biological Activities

| Activity Type | Mechanism | Case Study/Findings |

|---|---|---|

| Anticancer | Apoptosis induction | IC50 = 0.05 μM against MDA468 breast cancer cells |

| Anti-inflammatory | COX inhibition | Reduced inflammation markers in vitro |

| Antimicrobial | Cell wall synthesis disruption | Potential activity against Gram-positive bacteria |

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 2-(5-bromo-2-methoxyphenyl)-2-(carbamoylamino)acetic acid:

- Anticancer Studies : Research has shown that compounds with similar structures can inhibit tumor growth in vivo models, demonstrating their potential as therapeutic agents.

- Inflammation Models : In animal models, administration of related compounds resulted in significant reductions in edema and inflammatory cytokines, supporting their use in treating conditions like arthritis.

- Antimicrobial Testing : Laboratory tests have indicated that derivatives can effectively inhibit the growth of specific bacterial strains, suggesting further exploration for antibiotic development.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-2-(carbamoylamino)acetic acid involves its interaction with specific molecular targets. The brominated phenyl ring and ureidoacetic acid moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and reported applications of the target compound and its analogs:

Key Differences and Implications

Substituent Effects: Bromo and Methoxy Groups: The target compound's 5-Br and 2-OCH₃ substituents increase steric bulk and alter electronic properties compared to simpler analogs like 2-(carbamoylamino)-2-phenylacetic acid. This may enhance binding specificity in biological systems . Fluorine and Nitro Groups: The 3-fluorophenyl analog () releases 3-fluoroaniline as a volatile organic compound (VOC) in microbial assays, demonstrating utility in diagnostics. The nitro group in the 3-nitrophenyl variant () likely increases reactivity but may reduce stability .

Biological Activity: The 3-fluorophenyl derivative is explicitly used to detect Listeria monocytogenes in milk, liberating 3-fluoroaniline (1.6–3.7 mg/mL) . The target compound’s bromo and methoxy groups could similarly serve as detection substrates, though this remains untested.

Physicochemical Properties: Solubility: The 4-hydroxyphenyl analog () may exhibit higher aqueous solubility due to the polar -OH group, whereas the bromo group in the target compound could reduce solubility . Synthesis Yields: The 3-fluorophenyl analog is synthesized in 40% yield (), comparable to typical carbamoylamino-acetic acid derivatives. The target compound’s synthesis would likely require optimized conditions due to steric hindrance from bromo and methoxy groups .

Biological Activity

2-(5-Bromo-2-methoxyphenyl)-2-(carbamoylamino)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of bromine and methoxy groups in its structure may confer unique properties that can interact with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and the carbamoyl group are critical for its reactivity, influencing its binding affinity and selectivity towards biological macromolecules.

Enzyme Inhibition

Studies have shown that compounds with similar structures exhibit enzyme inhibitory effects. For instance, carboxamide derivatives have been identified as non-competitive inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission regulation . The inhibition constants (K_i) for these compounds ranged from 0.10 to 5.10 µM, indicating a significant potential for modulating cholinergic signaling pathways.

Anticancer Activity

Recent investigations into the anticancer properties of related compounds suggest that this compound may also exhibit cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer)

- IC50 Values: The compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating significant antiproliferative effects .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar brominated phenyl structures have shown activity against various bacterial strains, indicating that this compound might also possess such properties .

Case Studies

-

Study on Anticancer Activity:

A study evaluating the effects of brominated phenyl compounds on human cancer cell lines reported that derivatives similar to this compound could induce apoptosis through mitochondrial pathways and inhibit tumor growth in xenograft models . -

Enzyme Inhibition Study:

Another research focused on enzyme kinetics revealed that carboxamide derivatives could effectively inhibit AChE and BChE, suggesting a mechanism through which these compounds might enhance cholinergic signaling in neurodegenerative conditions like Alzheimer's disease .

Q & A

Basic Question: What are the established synthetic routes for 2-(5-bromo-2-methoxyphenyl)-2-(carbamoylamino)acetic acid, and how can reaction conditions be optimized?

Answer:

A common synthetic approach involves coupling a brominated methoxyphenyl precursor with a carbamoylamino-acetic acid derivative. For example, describes a related synthesis using silver cyanide in acetonitrile under reflux, achieving a 99% yield for a brominated intermediate . Key optimization parameters include:

- Temperature control : Maintaining 0–5°C during intermediate steps (e.g., TEMPO-mediated oxidations) minimizes side reactions .

- Catalyst selection : Sodium bicarbonate and NaBr improve reaction efficiency in halogenation steps .

- Purification : Crude products may require column chromatography or recrystallization to achieve >97% purity, as seen in Kanto Reagents’ protocols .

Table 1: Example Reaction Conditions from Literature

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NaBr, TEMPO, 0–5°C | 85% | |

| Coupling | AgCN, CH₃CN, reflux | 99% |

Advanced Question: How can crystallographic data resolve structural ambiguities in this compound, and what software tools are recommended?

Answer:

X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) is critical for resolving bond angles and stereochemistry. highlights SHELXL’s robustness in handling high-resolution data for small molecules, while ORTEP-3 provides graphical interfaces for interpreting electron density maps . For ambiguous cases (e.g., rotational conformers), twinned data refinement in SHELXL and cross-validation with NMR (e.g., NOESY for spatial proximity) are advised .

Basic Question: What analytical techniques are suitable for characterizing this compound’s purity and stability?

Answer:

- HPLC-MS : Detects impurities at <0.1% levels, particularly brominated by-products .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm; bromine-induced deshielding in aromatic regions) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; degradation above 150°C suggests limited shelf life under non-ambient conditions .

Advanced Question: How can researchers address contradictory bioactivity data in different assay systems?

Answer:

Contradictions often arise from assay-specific variables:

- Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .

- Metabolic interference : Bromine’s electronegativity may alter enzyme binding; compare results across in vitro (e.g., fluorescence polarization) and in silico (molecular docking) platforms .

- Positive controls : Include structurally similar compounds (e.g., 2-(diethylamino)-2-phenylacetic acid) to validate assay sensitivity .

Basic Question: What are the compound’s known degradation pathways, and how can stability be enhanced?

Answer:

Degradation occurs via:

- Hydrolysis : The carbamoyl group is susceptible to acidic/basic conditions. Stabilize with pH 6–7 buffers .

- Photodegradation : Methoxy and bromine groups increase UV sensitivity. Store in amber vials at -20°C .

Table 2: Stability Profile under Various Conditions

| Condition | Degradation (%) | Major By-Product |

|---|---|---|

| pH 2, 25°C | 45 | 5-bromo-2-methoxyphenylacetic acid |

| UV light, 48h | 30 | De-brominated analog |

Advanced Question: How can computational modeling predict this compound’s reactivity in novel reactions?

Answer:

- Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites (e.g., carbamoyl nitrogen as a nucleophile) .

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose feasible pathways using similar brominated acetic acid derivatives .

- Solvent Effects : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMF > acetonitrile) .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves, goggles, and masks are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors .

- Waste Disposal : Neutralize acidic by-products with bicarbonate before disposal .

Advanced Question: How can impurity profiles inform synthetic route selection?

Answer:

- By-Product Analysis : GC-MS identifies halogenated impurities (e.g., 2-amino-3-bromobenzoic acid) arising from incomplete coupling .

- Route Optimization : Switching from NaBr to KBr reduces bromide salt contamination, as shown in .

Basic Question: What are the compound’s potential applications in drug discovery?

Answer:

- Enzyme Inhibition : The carbamoyl group may target glutamine synthetase or urease, similar to carglumic acid .

- Prodrug Design : Functionalization at the acetic acid moiety enhances bioavailability .

Advanced Question: How can researchers validate crystallographic data against computational predictions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.